1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]-methyl}piperidine-4-carboxylic acid is a chemical compound notable for its structural complexity and potential applications in various scientific fields. This compound features a piperidine core substituted with an oxazole moiety, which is significant for its biological activity. The compound is primarily used in research contexts, particularly in proteomics and medicinal chemistry.
1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]-methyl}piperidine-4-carboxylic acid is classified as a heterocyclic organic compound due to the presence of both nitrogen and oxygen in its oxazole ring. It belongs to the broader category of carboxylic acids due to the presence of the carboxylic acid functional group (-COOH).
The synthesis of 1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]-methyl}piperidine-4-carboxylic acid typically involves multiple steps that may include:
The exact synthetic pathway may vary based on the starting materials and desired yield, but it often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize product formation.
1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]-methyl}piperidine-4-carboxylic acid can undergo several chemical reactions:
The specific outcomes of these reactions depend on the conditions applied (e.g., solvent, temperature) and the reagents used.
The mechanism of action for 1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]-methyl}piperidine-4-carboxylic acid typically involves interaction with biological targets such as receptors or enzymes. This interaction can lead to modulation of biological pathways relevant to its applications in pharmacology.
The detailed mechanism would require experimental data to elucidate how this compound affects specific biological processes, likely involving receptor binding studies or enzyme inhibition assays.
The physical properties of 1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]-methyl}piperidine-4-carboxylic acid include:
Chemical properties include reactivity with acids and bases due to the carboxylic acid group. The stability of the oxazole ring under various conditions is also a critical factor influencing its applications.
1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]-methyl}piperidine-4-carboxylic acid has several scientific uses:
This compound's versatility makes it a valuable asset in both academic research and pharmaceutical development contexts.
Heterocyclic compounds form the structural backbone of >85% of clinically approved drugs, with nitrogen- and oxygen-containing rings exhibiting particular pharmaceutical significance. Among these, 1,3-oxazole derivatives demonstrate remarkable pharmacological versatility due to their balanced physicochemical properties and diverse target interactions. The hybrid molecule 1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid (CAS: 1119450-03-1) exemplifies strategic molecular design by integrating two pharmaceutically privileged motifs: a 1,3-oxazole ring and a piperidine-4-carboxylic acid moiety. This architectural fusion creates novel three-dimensional space for target engagement while optimizing pharmacokinetic behavior through balanced lipophilicity and hydrogen bonding capacity.
1,3-Oxazole belongs to the azole family of five-membered heterocycles containing both nitrogen (position 3) and oxygen (position 1) atoms separated by a carbon atom. This arrangement creates a π-excessive system with dipole moment ~1.5D, enabling diverse non-covalent interactions with biological targets. The 5-methyl-2-(3-methylphenyl)oxazole substructure in our target compound positions two distinct pharmacophoric elements:
Table 1: Structural Variants of Oxazole-Piperidine Hybrids
Compound Name | Oxazole Substituents | Molecular Formula | Molecular Weight |
---|---|---|---|
1-{[5-methyl-2-phenyl-1,3-oxazol-4-yl]methyl}piperidine-3-carboxylic acid | Phenyl at C2 | C₁₇H₂₀N₂O₃ | 300.36 |
1-{[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid | 4-Ethylphenyl at C2 | C₁₉H₂₄N₂O₃ | 328.41 |
Target Compound | 3-Methylphenyl at C2 | C₁₈H₂₂N₂O₃ | 314.38 |
1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid | 2-Naphthyl at C2 | C₂₂H₂₂N₂O₃ | 362.43 |
Positional isomerism significantly impacts bioactivity: 2,4-disubstituted oxazoles (as in our target compound) demonstrate superior metabolic stability compared to 2,5-isomers due to steric protection of the labile C5 position. The 3-methylphenyl substitution at C2 represents a strategic optimization—bioactivity studies indicate that meta-alkyl substitution enhances membrane permeability without excessive logP increase (+0.5 vs phenyl). Crucially, electron-donating groups at the oxazole C5 position (methyl in this case) decrease molluscicidal activity but enhance CNS penetration in neurological targets, demonstrating scaffold-dependent functionalization effects [1] [3].
Piperidine-4-carboxylic acid (nipecotic acid) contributes three-dimensional structural complexity and zwitterionic capacity to the hybrid scaffold. This moiety exists predominantly as a zwitterion at physiological pH (pKa COOH ≈ 2.4; pKa NH⁺ ≈ 10.2), enabling both membrane penetration and target-specific ionic binding:
Table 2: Bioactive Properties of Piperidine-4-Carboxylic Acid Derivatives
Structural Feature | Pharmacological Contribution | Target Implications |
---|---|---|
Free carboxylic acid | Enables salt formation with basic amino acids; improves aqueous solubility | Enzyme active sites; receptor polar pockets |
N-Alkylation (methylene linker) | Modulates basalicity (calculated pKa 7.9-8.5); enhances blood-brain barrier penetration | CNS targets; intracellular enzymes |
Chair conformation preference | Provides rigid spatial orientation of pharmacophores | GPCR binding pockets; protein-protein interfaces |
Zwitterionic character | Facilitates membrane permeability while maintaining water solubility | Cell-penetrating therapeutics |
Conformational analysis reveals that N-substitution at the piperidine nitrogen locks the ring in a specific chair conformation where the C4-carboxylic acid occupies an equatorial position. This orientation maximizes hydrogen bonding potential while minimizing steric clash in binding pockets. The methylene linker (-CH₂-) connecting the oxazole and piperidine rings introduces rotatable bonds (n = 3), optimizing the molecule's adaptation to enzyme subsites without excessive flexibility that would increase entropic penalties upon binding [5] [6] [8].
The strategic fusion of 1,3-oxazole and piperidine-4-carboxylic acid creates molecules with superior pharmacological profiles through three synergistic mechanisms:
Table 3: Synthetic Pathway to Target Compound
Step | Reaction Type | Starting Materials | Conditions | Key Intermediate |
---|---|---|---|---|
1 | Van Leusen Oxazole Synthesis | 3-Methylbenzaldehyde + TosMIC | K₂CO₃, MeOH, reflux, 12h | 5-methyl-2-(3-methylphenyl)oxazole |
2 | Electrophilic Bromination | Oxazole from Step 1 + NBS | CCl₄, AIBN, 80°C, 4h | 4-(bromomethyl)-5-methyl-2-(3-methylphenyl)oxazole |
3 | N-Alkylation | Bromo-oxazole + Ethyl piperidine-4-carboxylate | K₂CO₃, DMF, 60°C, 24h | Ethyl ester protected intermediate |
4 | Ester Hydrolysis | Ester intermediate | LiOH, THF/H₂O, 25°C, 6h | Target carboxylic acid |
The methyl group at oxazole C5 and the meta-methyl on the phenyl ring create a hydrophobic domain (≈80 ų) that enhances binding to protein subpockets through van der Waals interactions. Meanwhile, the piperidine-4-carboxylic acid moiety contributes to water solubility (predicted 320 mg/L) and forms critical salt bridges with biological targets. This hybrid architecture shows particular promise for targeting CNS disorders and metabolic enzymes where balanced lipophilicity and hydrogen bonding capacity are essential for blood-brain barrier penetration and active site binding, respectively [3] [7] [8].
Table 4: Calculated Physicochemical Properties of Target Compound
Property | Value | Methodology | Pharmacological Implication |
---|---|---|---|
Molecular Weight | 314.38 g/mol | - | Rule of Five compliance |
clogP | 2.1 | ChemAxon Calculation | Optimal membrane permeability |
H-bond Donors | 1 (COOH) | Structural analysis | Target-specific hydrogen bonding |
H-bond Acceptors | 5 (2N, 3O) | Structural analysis | Solubility and target engagement |
Topological Polar Surface Area | 61.8 Ų | DFT Calculation | Blood-brain barrier penetration potential |
Rotatable Bonds | 4 | Structural analysis | Conformational flexibility for binding |
Water Solubility | -3.2 (logS) | Ali Calculation | Formulation feasibility |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3